BB1‑Subtype Binding Affinity: Porcine NMB is 34‑Fold More Potent Than Bombesin and 2,846‑Fold More Potent Than GRP
In a direct head‑to‑head competition binding experiment using Balb‑3T3 cells stably expressing human BB1 (neuromedin B receptor, NMBR), porcine NMB displaced radiolabeled ligand with an IC₅₀ of 0.052 ± 0.003 nM. Under identical conditions, bombesin showed an IC₅₀ of 1.77 ± 0.04 nM, and gastrin‑releasing peptide (GRP) showed an IC₅₀ of 148 ± 8 nM [1]. The resulting affinity gaps confer an unambiguous BB1‑preference ranking: NMB >> bombesin >> GRP. At the BB2 (GRP‑preferring) receptor in the same cellular background, the rank order reverses: NMB IC₅₀ = 50.1 ± 2.50 nM, bombesin IC₅₀ = 0.07 ± 0.01 nM, GRP IC₅₀ = 0.17 ± 0.01 nM, confirming that NMB is functionally incapable of mimicking bombesin or GRP at BB2 [1]. NMB does not bind BB3 (IC₅₀ > 3,000 nM) [1].
| Evidence Dimension | Receptor binding affinity (IC₅₀, nM) at human BB1, BB2, and BB3 receptors |
|---|---|
| Target Compound Data | BB1 IC₅₀ = 0.052 ± 0.003 nM; BB2 IC₅₀ = 50.1 ± 2.50 nM; BB3 IC₅₀ > 3,000 nM |
| Comparator Or Baseline | Bombesin: BB1 IC₅₀ = 1.77 ± 0.04 nM, BB2 IC₅₀ = 0.07 ± 0.01 nM, BB3 IC₅₀ > 3,000 nM. GRP: BB1 IC₅₀ = 148 ± 8 nM, BB2 IC₅₀ = 0.17 ± 0.01 nM, BB3 IC₅₀ > 3,000 nM |
| Quantified Difference | NMB is 34‑fold more potent than bombesin at BB1; 2,846‑fold more potent than GRP at BB1; 715‑fold less potent than bombesin at BB2; 295‑fold less potent than GRP at BB2 |
| Conditions | Competition binding, Balb‑3T3 cells stably expressing human BB1, BB2, or BB3 receptors; data from Table 1 in Pharmaceutics 2023 (original data from Jensen et al.) |
Why This Matters
Investigators requiring exclusive activation of BB1 receptors in mixed receptor backgrounds must select porcine NMB; bombesin and GRP co‑activate BB2 with high potency, confounding dose‑response and phenotypic interpretations.
- [1] Pharmaceutics 2023, 15(11), 2597; Table 1. Binding affinities determined in Balb-3T3 cells. Original data from Jensen RT, et al. (Ref. 8 within source). View Source
